4-((11-Carboxyundecyl)oxy)benzoic acid
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Overview
Description
4-((11-Carboxyundecyl)oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a carboxyundecyl chain via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((11-Carboxyundecyl)oxy)benzoic acid typically involves the esterification of 4-hydroxybenzoic acid with 11-bromoundecanoic acid, followed by hydrolysis to yield the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the esterification process. The hydrolysis step is usually carried out under acidic conditions using hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-((11-Carboxyundecyl)oxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of peroxy acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitrobenzoic acids and halobenzoic acids.
Scientific Research Applications
4-((11-Carboxyundecyl)oxy)benzoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((11-Carboxyundecyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzoic acid moiety can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
4-((11-Carboxyundecyl)oxy)benzoic acid: Unique due to its long carboxyundecyl chain and ether linkage.
4-Hydroxybenzoic acid: Lacks the carboxyundecyl chain, making it less amphiphilic.
11-Bromoundecanoic acid: Contains a bromine atom instead of the benzoic acid moiety, leading to different reactivity.
Uniqueness
This compound is unique due to its combination of a benzoic acid moiety and a long carboxyundecyl chain, which imparts both hydrophilic and hydrophobic properties. This amphiphilic nature makes it suitable for applications in drug delivery and materials science.
Properties
Molecular Formula |
C19H28O5 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-(11-carboxyundecoxy)benzoic acid |
InChI |
InChI=1S/C19H28O5/c20-18(21)10-8-6-4-2-1-3-5-7-9-15-24-17-13-11-16(12-14-17)19(22)23/h11-14H,1-10,15H2,(H,20,21)(H,22,23) |
InChI Key |
VNJIPUGXWTVLSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)OCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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